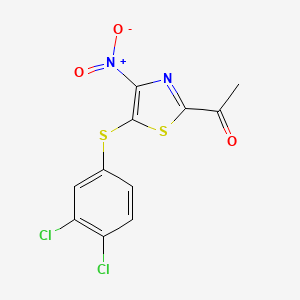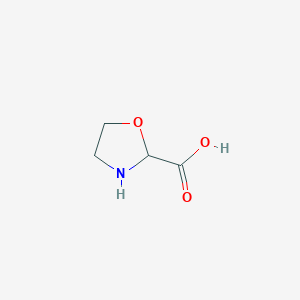
Oxazolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidine-2-carboxylic acid is a heterocyclic organic compound containing both nitrogen and oxygen atoms within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxazolidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. This reaction typically proceeds via nucleophilic attack and intramolecular cyclization, forming the oxazolidine ring . Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with aldehydes and other reagents to form the desired oxazolidine derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts, such as ruthenium(II) complexes, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Oxazolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form oxazoles, which are important biological scaffolds . Reduction reactions can lead to the formation of different oxazolidine derivatives, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . Reaction conditions can vary, but typical conditions include room temperature for oxidation reactions and slightly elevated temperatures for reduction reactions .
Major Products Formed: The major products formed from the reactions of this compound include oxazoles, reduced oxazolidine derivatives, and various substituted oxazolidines . These products have significant applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Oxazolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as a precursor to biologically active molecules . In medicine, oxazolidine derivatives have shown promise as antimicrobial agents . Additionally, in the industrial sector, this compound is used in the production of polymers and coatings .
Mécanisme D'action
The mechanism of action of oxazolidine-2-carboxylic acid involves its ability to interact with various molecular targets. For example, in antimicrobial applications, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the ribosomal subunit . This binding prevents the formation of the peptide bond, thereby inhibiting bacterial growth . The specific pathways involved can vary depending on the derivative and its target organism.
Comparaison Avec Des Composés Similaires
Oxazolidine-2-carboxylic acid can be compared to other similar compounds such as oxazolines and oxazoles. While all these compounds contain a five-membered ring with nitrogen and oxygen atoms, this compound is unique due to the presence of a carboxylic acid group . This functional group imparts different chemical properties and reactivity compared to oxazolines and oxazoles . Other similar compounds include thiazolidines and imidazolidines, which also contain heteroatoms in their ring structures but differ in their specific chemical properties and applications .
Propriétés
Formule moléculaire |
C4H7NO3 |
|---|---|
Poids moléculaire |
117.10 g/mol |
Nom IUPAC |
1,3-oxazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) |
Clé InChI |
KNWCDYSKJSREAQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
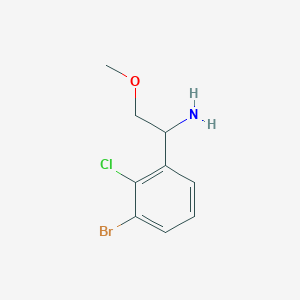

![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
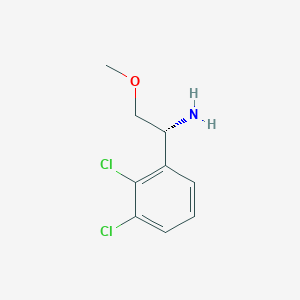
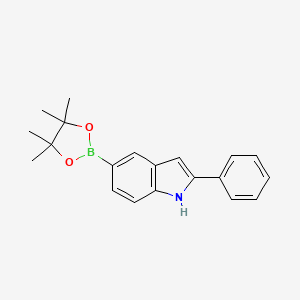
![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
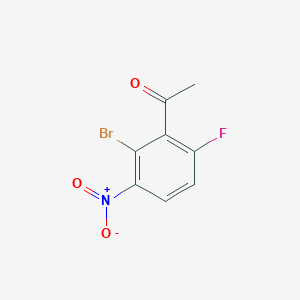
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)

